4-(2-chlorophenyl)-11-(1,5-dimethylpyrazol-4-yl)-13-(trifluoromethyl)-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene
Overview
Description
4-(2-chlorophenyl)-11-(1,5-dimethylpyrazol-4-yl)-13-(trifluoromethyl)-16-thia-3,5,6,8,14-pentazatetracyclo[77002,6010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene is a synthetic organic compound characterized by its complex polycyclic structure This compound features multiple functional groups, including a chlorophenyl group, a dimethylpyrazolyl group, a trifluoromethyl group, and a thia-pentazatetracyclo ring system
Scientific Research Applications
Chemistry
In chemistry, 4-(2-chlorophenyl)-11-(1,5-dimethylpyrazol-4-yl)-13-(trifluoromethyl)-16-thia-3,5,6,8,14-pentazatetracyclo[77002,6010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene can be used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, this compound may be investigated for its potential pharmacological properties. Its structural features suggest that it could interact with various biological targets, making it a candidate for drug discovery and development. Studies may focus on its activity against specific enzymes, receptors, or cellular pathways.
Industry
In industry, the compound’s unique chemical properties may be exploited for the development of new materials, such as polymers or coatings, with enhanced performance characteristics. Its stability and reactivity can be tailored for specific industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-chlorophenyl)-11-(1,5-dimethylpyrazol-4-yl)-13-(trifluoromethyl)-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene typically involves multi-step organic synthesis techniques. The process may start with the preparation of intermediate compounds, such as the chlorophenyl and dimethylpyrazolyl derivatives, followed by their sequential coupling and cyclization reactions under controlled conditions. Common reagents used in these steps include organometallic catalysts, halogenating agents, and various solvents to facilitate the reactions.
Industrial Production Methods
Industrial production of such complex compounds often requires optimization of reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques like chromatography, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
4-(2-chlorophenyl)-11-(1,5-dimethylpyrazol-4-yl)-13-(trifluoromethyl)-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Mechanism of Action
The mechanism of action of 4-(2-chlorophenyl)-11-(1,5-dimethylpyrazol-4-yl)-13-(trifluoromethyl)-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups enable it to form specific interactions, such as hydrogen bonds or hydrophobic interactions, with these targets. This can lead to the modulation of biological pathways, resulting in various physiological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other polycyclic and heterocyclic compounds with comparable functional groups. Examples include:
- 1-(4-chlorophenyl)-2,5-dimethylpyrrole
- 2,4-dichloro-6-methylpyrimidine
- (4-(4-chlorophenyl)-piperazin-1-yl)-(2,3-dimethoxy-benzylidene)-amine
Uniqueness
What sets 4-(2-chlorophenyl)-11-(1,5-dimethylpyrazol-4-yl)-13-(trifluoromethyl)-16-thia-3,5,6,8,14-pentazatetracyclo[77002,6010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene apart is its unique combination of functional groups and polycyclic structure
Properties
IUPAC Name |
4-(2-chlorophenyl)-11-(1,5-dimethylpyrazol-4-yl)-13-(trifluoromethyl)-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13ClF3N7S/c1-10-13(8-28-32(10)2)12-7-15(22(24,25)26)29-21-16(12)17-18(34-21)20-30-19(31-33(20)9-27-17)11-5-3-4-6-14(11)23/h3-9H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUSCTVRGKRQLNQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)C2=CC(=NC3=C2C4=C(S3)C5=NC(=NN5C=N4)C6=CC=CC=C6Cl)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13ClF3N7S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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